molecular formula C13H11ClFN3O B7586246 2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide

2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide

Cat. No. B7586246
M. Wt: 279.70 g/mol
InChI Key: ACLLLZOFCNIUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to have antifungal and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide involves the inhibition of enzymes involved in DNA replication and cell division. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell walls.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide in lab experiments include its potent anticancer, antifungal, and antibacterial properties. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

For the study of 2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as agriculture and environmental science, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine its potential side effects and toxicity in vivo.

Synthesis Methods

The synthesis of 2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide involves the reaction of 3-fluoro-2-nitrobenzoic acid with 5,6-dimethylpyridazine in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with ammonium hydroxide to yield the final product.

properties

IUPAC Name

2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c1-7-6-11(18-17-8(7)2)16-13(19)9-4-3-5-10(15)12(9)14/h3-6H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLLLZOFCNIUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)NC(=O)C2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5,6-dimethylpyridazin-3-yl)-3-fluorobenzamide

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